(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione
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Overview
Description
®-2-Amino-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spirocyclic structure This compound contains a spiro linkage between two nitrogen-containing rings, making it a member of the spirocyclic family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through a series of condensation and cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining the desired stereochemistry and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties .
Mechanism of Action
The mechanism of action of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing a pyrazole ring, known for their biological activities and synthetic versatility.
Spiroacetals: Compounds with a spiro linkage involving oxygen atoms, found in natural products and synthetic analogs.
Pyrrolopyrazine Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione stands out due to its specific spirocyclic structure and the presence of both amino and trione functional groups. This combination imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
CAS No. |
554451-15-9 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(3R)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C8H11N3O3/c9-4-1-2-8(3-4)5(12)10-7(14)11-6(8)13/h4H,1-3,9H2,(H2,10,11,12,13,14)/t4-/m1/s1 |
InChI Key |
UUKXDTRXHNPFEM-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC2(C[C@@H]1N)C(=O)NC(=O)NC2=O |
Canonical SMILES |
C1CC2(CC1N)C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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